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Introduction
Leucettinib-21 is a potent and selective, ATP-competitive inhibitor of dual-specificity tyrosine-

phosphorylation-regulated kinase 1A (DYRK1A).[1][2][3][4][5][6][7] Developed from the marine

sponge natural product Leucettamine B, Leucettinib-21 has emerged as a clinical candidate

for neurodegenerative conditions such as Down syndrome and Alzheimer's disease, where

DYRK1A is a key therapeutic target.[1][2][3][4][5][6][7][8][9][10] This technical guide provides a

comprehensive overview of the structural analysis of Leucettinib-21, detailing its

physicochemical properties, kinase selectivity, and the experimental methodologies employed

in its characterization.

Physicochemical and Structural Properties
The structural integrity and physicochemical characteristics of Leucettinib-21 have been

thoroughly investigated using various analytical techniques. These properties are crucial for its

development as a therapeutic agent.

Molecular and Crystal Structure
Leucettinib-21 is a substituted 2-aminoimidazolin-4-one with the molecular formula

C₁₈H₁₉N₅O.[11] Its structure has been elucidated through X-ray crystallography, specifically

through a co-crystal structure with the kinase CLK1, which shares high homology with DYRK1A
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in the ATP-binding pocket.[1][2][3][4][5][6][7][12] This has allowed for detailed modeling of its

binding mode within the primary target, DYRK1A.[1][2][3][4][5][6][7]

Parameter Value

PDB ID (Leucettinib-21 in complex with CLK1) 8P08[3]

Resolution 2.40 Å[3]

R-Value Work 0.209[3]

R-Value Free 0.260[3]

Table 1: Crystallographic Data for Leucettinib-21/CLK1 Complex

The crystalline nature of Leucettinib-21 has been confirmed by X-ray powder diffraction

(XRPD), which shows sharp peaks indicative of a highly crystalline material.[9]

Position (°2θ) Relative Intensity (%)

10.5 100.0

13.9 45.2

15.7 33.1

18.0 28.9

21.1 54.7

23.5 38.6

25.0 41.3

26.8 60.2

Table 2: High-Resolution XRPD Peak List for Leucettinib-21 (Data extracted from

supplementary information of Lindberg et al., J. Med. Chem. 2023)

Thermal Properties and Solubility
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Differential Scanning Calorimetry (DSC) has been employed to determine the thermal

properties of Leucettinib-21, revealing a melting point of approximately 202-204 °C.[9] The

solubility of Leucettinib-21 has been assessed in various media, which is a critical factor for its

biopharmaceutical properties.

Medium Solubility (mg/mL)

FaSSIF (Fasted State Simulated Intestinal Fluid) 0.015

FeSSIF (Fed State Simulated Intestinal Fluid) 0.045

pH 1.2 Buffer > 100

pH 7.4 Buffer 0.003

Table 3: Solubility of Leucettinib-21 in Different Media (Data extracted from supplementary

information of Lindberg et al., J. Med. Chem. 2023)

Mechanism of Action and Kinase Selectivity
Leucettinib-21 functions as a Type 1 kinase inhibitor, binding to the ATP-binding pocket of

DYRK1A and other related kinases.[2] Its selectivity has been extensively profiled against a

large panel of human kinases.

Kinase Inhibition Profile
The inhibitory activity of Leucettinib-21 has been quantified through IC50 and Kd value

determinations. It demonstrates high potency for DYRK1A and several members of the DYRK

and CLK families.
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Kinase IC50 (nM) Kd (nM)

DYRK1A 2.4[2][9][13][14] 0.272[14]

DYRK1B 6.7[14] -

CLK1 12[2][14] 0.388[14]

CLK2 33[2][14] -

CLK4 5[2][14] -

GSK-3β 2000[2] -

Table 4: Kinase Inhibition and Dissociation Constants for Leucettinib-21

The high selectivity for DYRK1A over other kinases is a key attribute that minimizes the

potential for off-target effects.[11]

Experimental Protocols
X-ray Crystallography
The co-crystal structure of Leucettinib-21 with CLK1 was determined using X-ray diffraction.

The general protocol involves:

Protein Expression and Purification: Human CLK1 is expressed in E. coli and purified to

homogeneity.

Crystallization: The purified CLK1 is co-crystallized with Leucettinib-21 using vapor diffusion

methods.

Data Collection: X-ray diffraction data are collected from the resulting crystals at a

synchrotron source.[3]

Structure Determination and Refinement: The structure is solved by molecular replacement

and refined to yield the final atomic model.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR and ¹³C NMR spectroscopy are utilized for the structural confirmation and purity

assessment of synthesized Leucettinib-21.[15]

Sample Preparation: A small sample of Leucettinib-21 is dissolved in a deuterated solvent

(e.g., DMSO-d₆).[15]

Data Acquisition: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400

MHz).[15]

Data Analysis: Chemical shifts (δ) in ppm and coupling constants (J) in Hz are analyzed to

confirm the molecular structure.[15]

Kinase Inhibition Assays
The inhibitory potency of Leucettinib-21 is determined using radiometric or fluorescence-

based kinase assays.

Assay Setup: The kinase, substrate, ATP (often radiolabeled), and varying concentrations of

Leucettinib-21 are combined in an appropriate buffer.

Kinase Reaction: The reaction is initiated and allowed to proceed for a defined period at a

controlled temperature.

Detection: The amount of phosphorylated substrate is quantified. For radiometric assays, this

involves measuring the incorporation of ³²P or ³³P.

IC50 Determination: The concentration of Leucettinib-21 that inhibits 50% of the kinase

activity (IC50) is calculated from dose-response curves.[2][9]

Visualizations
DYRK1A Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12389899#structural-analysis-of-leucettinib-21]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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